3-[(3-Nitro-2-pyridinyl)amino]propanoic acid
Description
3-[(3-Nitro-2-pyridinyl)amino]propanoic acid is a synthetic β-amino acid derivative featuring a nitro-substituted pyridine ring linked to a propanoic acid backbone via an amino group.
Properties
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-7(13)3-5-10-8-6(11(14)15)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZGYOUKDXPUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
A mixture of 2-chloro-3-nitropyridine (1 equiv) and β-alanine (1.2 equiv) is refluxed in N,N-dimethylformamide (DMF) with potassium carbonate (2 equiv) as a base. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the nitro group enhances ring electrophilicity, facilitating amine attack. After 12–18 hours at 110°C, the crude product is precipitated by acidification (pH 3–4) and purified via recrystallization from ethanol/water.
Key Data:
Challenges and Optimizations
- Regioselectivity: Competing substitution at position 4 or 6 is minimized due to the nitro group’s meta-directing effect.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance reaction rates by stabilizing the transition state.
- Scale-Up Limitations: High-boiling solvents necessitate energy-intensive distillation, prompting exploration of microwave-assisted synthesis.
Nitration of 2-(β-Alanylamino)pyridine
An alternative approach introduces the nitro group after coupling β-alanine to 2-aminopyridine. This two-step sequence avoids handling unstable nitropyridine intermediates but requires precise nitration control.
Synthetic Procedure
- Coupling Step: 2-Aminopyridine reacts with β-alanine in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form 2-(β-alanylamino)pyridine.
- Nitration: The intermediate is treated with fuming nitric acid (90%) in sulfuric acid at 0–5°C. The nitro group installs at position 3, guided by the amino group’s ortho/para-directing nature.
Key Data:
- Coupling Yield: 85%
- Nitration Yield: 55–60%
- Overall Yield: 46–51%
Mechanistic Insights
Nitration proceeds via electrophilic aromatic substitution, where the protonated amino group directs nitronium ion (NO2⁺) attack to position 3. Competing para-nitration (position 5) is suppressed by steric hindrance and electronic effects.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material Cost | High | Moderate |
| Reaction Steps | 1 | 2 |
| Overall Yield | 68–72% | 46–51% |
| Regiochemical Control | Excellent | Moderate |
| Purification Complexity | Low | High |
Method 1 offers superior efficiency but relies on costly 2-chloro-3-nitropyridine. Method 2, while more accessible, suffers from lower yields due to nitration side reactions.
Advanced Synthesis Strategies
Microwave-Assisted Synthesis
Adapting Method 1 under microwave irradiation (150°C, 30 min) reduces reaction time to 2 hours, achieving 70% yield with comparable purity. This technique minimizes thermal degradation, enhancing scalability.
Protecting Group Strategies
Temporary protection of β-alanine’s carboxylic acid as an ethyl ester improves solubility during substitution. Subsequent saponification with aqueous NaOH (1 M, 25°C) restores the acid functionality in 95% yield.
Characterization and Validation
Spectroscopic Data:
Chromatographic Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH) confirms ≥98% purity.
Industrial Applications and Scalability
The compound’s role as a dabigatran etexilate precursor necessitates large-scale production. Method 1, despite higher costs, is preferred in industry due to reproducibility and minimal byproducts. Recent patents highlight optimized workup protocols using membrane filtration to isolate the product in 85% recovery.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitro-2-pyridinyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-[(3-Amino-2-pyridinyl)amino]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-[(3-Nitro-2-pyridinyl)amino]propanoic acid serves as a crucial building block in organic synthesis. It is frequently used to create more complex molecules and coordination polymers, which are essential in materials science and nanotechnology. The compound's unique structure allows for versatile reactions, including nucleophilic substitutions and couplings that can lead to diverse chemical entities.
Synthetic Routes
The synthesis typically involves the nitration of 2-aminopyridine followed by a coupling reaction with propanoic acid derivatives. This process can be optimized for yield and purity, often employing continuous flow reactors to enhance efficiency.
Biological Research
Enzyme Inhibition Studies
In biological contexts, this compound has been investigated for its role in enzyme inhibition and protein-ligand interactions. Its nitro group can participate in redox reactions, influencing the compound's reactivity with biological targets.
Mechanism of Action
The compound interacts with specific molecular targets such as enzymes or receptors. The amino group facilitates hydrogen bonding with proteins, modulating their activity and function. This interaction is crucial for understanding metabolic pathways and developing potential therapeutic agents.
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable the development of new materials with specific functionalities, such as enhanced conductivity or fluorescence.
Case Study 1: Enzyme Interaction
A study focusing on the interaction of this compound with a specific enzyme demonstrated its potential as an inhibitor. The research highlighted how the compound's structural features facilitated binding to the active site of the enzyme, leading to decreased activity. This finding suggests that similar compounds could be developed as targeted therapeutics in enzyme-related diseases.
Case Study 2: Material Science
Research into the use of this compound in creating coordination polymers revealed its ability to form stable complexes with metal ions. These complexes exhibited unique optical properties, suggesting potential applications in sensors and electronic devices.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Versatile synthesis routes |
| Biological Research | Enzyme inhibition studies | Insights into metabolic pathways |
| Industrial Applications | Production of specialty chemicals | Development of functional materials |
Mechanism of Action
The mechanism of action of 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amino group can form hydrogen bonds and other interactions with target proteins, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid and its analogs:
Key Observations:
- Nitro Group Position: The 3-nitro substitution on the pyridine ring (target compound) may enhance oxidative stress in pathogens compared to 2-nitrophenyl derivatives (e.g., 3-Amino-3-(2-nitrophenyl)propionic acid) due to improved resonance stabilization .
- Heterocyclic Moieties : Thiazole-containing analogs (e.g., compound 9 in ) exhibit specificity against Gram-negative bacteria (X. campestris), likely due to thiazole’s ability to disrupt membrane integrity .
- Hydroxyphenyl vs. Nitropyridinyl : 4-Hydroxyphenyl derivatives () show broad-spectrum antimicrobial activity, whereas the nitro-pyridine group may offer enhanced lipophilicity and target binding in acidic environments .
Pharmacokinetic and Physicochemical Properties
| Property | This compound | 3-((4-Hydroxyphenyl)amino)propanoic acid | Thiazole Derivative (Compound 9) |
|---|---|---|---|
| logP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.5 (hydrophilic due to -OH) | ~2.8 (highly lipophilic) |
| Solubility | Moderate in DMSO, low in water | High aqueous solubility | Low water solubility |
| Electron-Withdrawing Effects | Strong (nitro group) | Weak (hydroxyl group) | Moderate (thiazole ring) |
Key Observations:
- Thiazole derivatives exhibit the highest logP values, aligning with their observed efficacy against lipid-rich bacterial membranes .
Biological Activity
3-[(3-Nitro-2-pyridinyl)amino]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a 3-nitropyridine moiety attached to an amino acid backbone. The general formula can be represented as CHNO. The synthesis typically involves the reaction of 3-nitro-2-pyridine with appropriate amino acid derivatives under controlled conditions to yield the desired product.
Antimicrobial Activity
Research has indicated that compounds containing a nitropyridine structure exhibit significant antimicrobial properties. A study highlighted that derivatives of nitropyridine, including this compound, demonstrated efficacy against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiviral Activity
The compound has also shown promise in antiviral applications. In vitro studies suggest that it may inhibit viral replication by targeting specific viral enzymes. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit reverse transcriptase activity, which is crucial for the replication of retroviruses .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial and viral metabolism.
- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and effectiveness against pathogens .
- Nitro Group Reactivity : The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that can damage cellular components .
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial properties of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 32 | Ciprofloxacin | 16 |
| Staphylococcus aureus | 16 | Methicillin | 8 |
| Pseudomonas aeruginosa | 64 | Gentamicin | 32 |
Antiviral Activity Assessment
In another study focusing on antiviral activity, this compound was tested against several viral strains. It demonstrated significant inhibition of viral replication, particularly against adenovirus and rotavirus strains, with IC50 values indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
